

# 6-(Trifluoromethyl)nicotinohydrazide chemical properties

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## Compound of Interest

Compound Name:	6-(Trifluoromethyl)nicotinohydrazide
Cat. No.:	B1303339

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An In-depth Technical Guide to the Chemical Properties of **6-(Trifluoromethyl)nicotinohydrazide**

## Authored by a Senior Application Scientist Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF<sub>3</sub>) group, in particular, is highly valued for its ability to significantly modulate a molecule's physicochemical and biological properties.<sup>[1]</sup> It can enhance metabolic stability, increase lipophilicity, and improve bioavailability, making it a privileged moiety in medicinal chemistry.

This guide focuses on **6-(Trifluoromethyl)nicotinohydrazide**, a key heterocyclic building block. As a derivative of 6-(trifluoromethyl)nicotinic acid, this compound combines the unique electronic properties of the trifluoromethyl group with the versatile reactivity of the hydrazide functional group. This combination makes it an exceptionally valuable starting material for synthesizing diverse libraries of novel compounds for biological screening. Researchers in pharmaceuticals and materials science will find this molecule to be a critical intermediate for accessing complex molecular architectures with potentially enhanced biological activity.<sup>[1][2]</sup>

## Physicochemical and Structural Characteristics

**6-(Trifluoromethyl)nicotinohydrazide** is a solid organic compound whose structure is defined by a pyridine ring substituted at the 6-position with a trifluoromethyl group and at the 3-position with a hydrazide moiety.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> N <sub>3</sub> O	[3]
Molecular Weight	205.14 g/mol	Calculated
CAS Number	386715-32-8	[4]
Appearance	White to off-white solid/powder	Inferred from related compounds[1][5]
Solubility	Likely soluble in polar organic solvents like DMSO, DMF, and alcohols	Inferred
Storage	Store in a cool, dry place under an inert atmosphere	[3]

The presence of the electron-withdrawing -CF<sub>3</sub> group significantly influences the electron density of the pyridine ring, affecting its reactivity and the acidity of the N-H protons within the hydrazide group.

## Synthesis Pathway: From Nicotinic Acid to Hydrazide

The most direct and widely employed synthesis of **6-(Trifluoromethyl)nicotinohydrazide** involves a two-step process starting from its corresponding carboxylic acid. The causality behind this choice is rooted in the high efficiency and reliability of esterification followed by hydrazinolysis, a classic and robust transformation in organic chemistry.

### Step 1: Synthesis of the Precursor, 6-(Trifluoromethyl)nicotinic Acid

The foundational precursor, 6-(Trifluoromethyl)nicotinic acid, can be synthesized via several routes. A common and effective method is the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.

Protocol: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile[5]

- To a suitable reaction vessel, add 6-(trifluoromethyl)nicotinonitrile.
- Add a mixture of water, sulfuric acid, and glacial acetic acid.
- Heat the mixture to reflux and maintain overnight. The strong acidic conditions and high temperature are necessary to drive the complete hydrolysis of the highly stable nitrile group to a carboxylic acid.
- Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath to precipitate the product.
- Filter the resulting solid and extract the aqueous filtrate with an organic solvent such as ethyl acetate to recover any dissolved product.
- Combine the solid with the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(trifluoromethyl)nicotinic acid as a solid.[5]

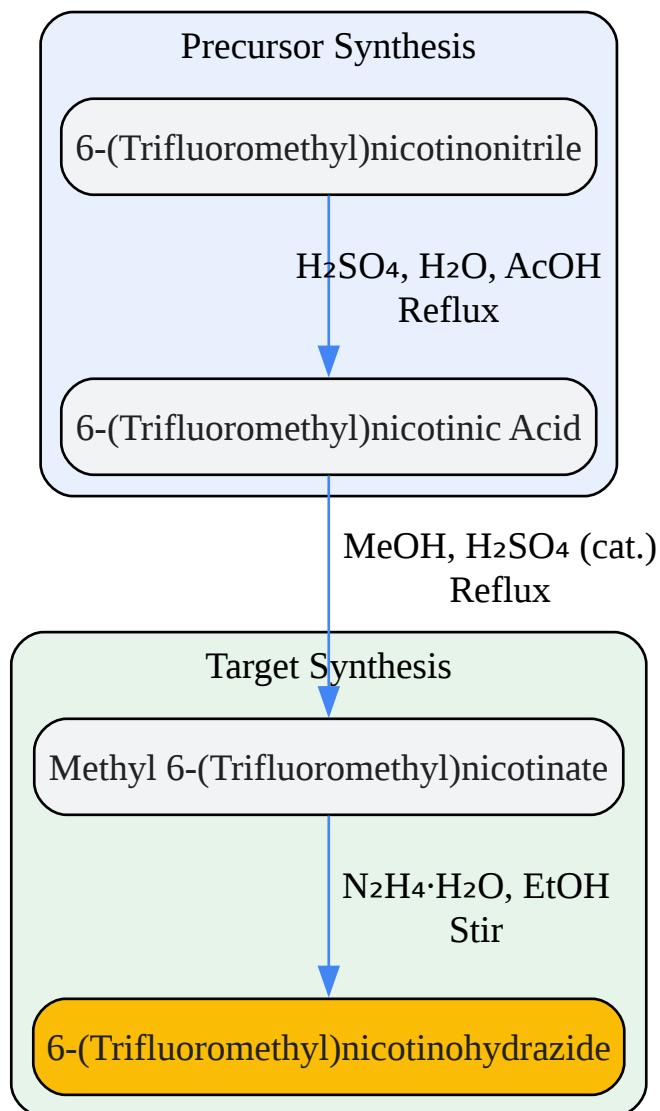
## Step 2: Esterification and Hydrazinolysis

With the carboxylic acid in hand, the subsequent conversion to the hydrazide is straightforward.

Protocol: Synthesis of **6-(Trifluoromethyl)nicotinohydrazide**

- Esterification: Dissolve 6-(trifluoromethyl)nicotinic acid in an alcohol (e.g., methanol or ethanol) and add a catalytic amount of strong acid (e.g.,  $\text{H}_2\text{SO}_4$ ). Heat the mixture to reflux for several hours. This Fischer esterification reaction efficiently converts the carboxylic acid to its corresponding ester.
- Solvent Removal: After the reaction is complete, remove the excess alcohol under reduced pressure.

- **Hydrazinolysis:** Re-dissolve the crude ester in a suitable solvent like ethanol. Add an excess of hydrazine hydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ ) to the solution. The hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.
- **Product Formation:** Stir the reaction mixture, often at room temperature or with gentle heating, until the reaction is complete. The product, **6-(Trifluoromethyl)nicotinohydrazide**, will typically precipitate from the solution.
- **Isolation:** Collect the solid product by filtration, wash with a cold solvent (like ethanol or diethyl ether) to remove residual hydrazine, and dry in a vacuum oven.



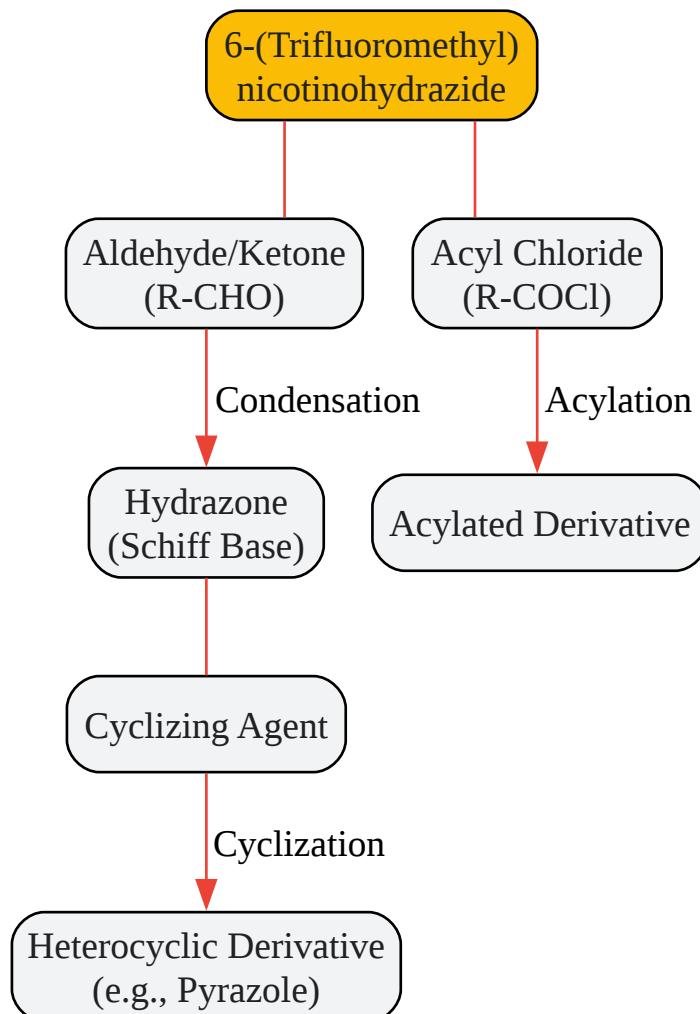
## Expected Spectral Signatures

IR ( $\text{cm}^{-1}$ )

- N-H (3200-3400)
- C=O (1640-1680)
- C-F (1100-1300)

$^1\text{H}$  NMR

- Aromatic H ( $\delta$  8-9.2 ppm)
- CONH ( $\delta$  9.5-11 ppm)
- NH<sub>2</sub> ( $\delta$  4-5 ppm)



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